molecular formula C16H19NO4 B6495900 N-[(2,5-dimethylfuran-3-yl)methyl]-2-(3-methoxyphenoxy)acetamide CAS No. 1351601-80-3

N-[(2,5-dimethylfuran-3-yl)methyl]-2-(3-methoxyphenoxy)acetamide

Cat. No.: B6495900
CAS No.: 1351601-80-3
M. Wt: 289.33 g/mol
InChI Key: DZBPGDSEZVZHFA-UHFFFAOYSA-N
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Description

N-[(2,5-Dimethylfuran-3-yl)methyl]-2-(3-methoxyphenoxy)acetamide is a synthetic acetamide derivative characterized by a furan ring substituted with methyl groups at the 2- and 5-positions, linked via a methylene bridge to the nitrogen of the acetamide backbone. The acetamide moiety is further substituted with a 3-methoxyphenoxy group, introducing aromatic and ether functionalities.

Properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-11-7-13(12(2)21-11)9-17-16(18)10-20-15-6-4-5-14(8-15)19-3/h4-8H,9-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBPGDSEZVZHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)COC2=CC=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethylfuran-3-yl)methyl]-2-(3-methoxyphenoxy)acetamide typically involves the following steps:

    Preparation of 2,5-dimethylfuran-3-carbaldehyde: This intermediate can be synthesized by the oxidation of 2,5-dimethylfuran using an oxidizing agent such as potassium permanganate.

    Formation of the intermediate: The 2,5-dimethylfuran-3-carbaldehyde is then reacted with a suitable amine, such as methylamine, to form the corresponding imine.

    Reduction to the amine: The imine is reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

    Acylation: The amine is then acylated with 2-(3-methoxyphenoxy)acetyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethylfuran-3-yl)methyl]-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The acetamide moiety can be reduced to the corresponding amine.

    Substitution: The methoxy group on the phenoxy ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

N-[(2,5-dimethylfuran-3-yl)methyl]-2-(3-methoxyphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,5-dimethylfuran-3-yl)methyl]-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related acetamides are critical in determining its unique properties. Below is a detailed analysis:

Structural Features

Compound Name / ID Key Substituents Core Structure Potential Applications Source
N-[(2,5-Dimethylfuran-3-yl)methyl]-2-(3-methoxyphenoxy)acetamide 2,5-Dimethylfuran-3-ylmethyl; 3-methoxyphenoxy Acetamide Likely medicinal (e.g., CNS targets, enzyme inhibition) N/A (hypothesized from analogs)
(E)-2-(5-Fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide Fluoro-indolinylidene; 3-methylisoxazole; pyridinyl Acetamide Enzyme inhibition (activity value: 5.797) Jurnal Kimia Sains dan Aplikasi (2020)
Alachlor 2-Chloro; 2,6-diethylphenyl; methoxymethyl Chloroacetamide Herbicide Pesticide Chemicals Glossary (2001)
Goxalapladib Trifluoromethylbiphenyl; difluorophenyl; naphthyridine Acetamide Atherosclerosis treatment Pharmacopeial Forum (2006)
N-(3-Amino-4-methoxyphenyl)acetamide 3-Amino-4-methoxyphenyl Acetamide Laboratory research (non-therapeutic) BLD Pharmatech SDS

Key Differences and Implications

Furan vs. Chloro Substituents: Unlike alachlor and other chloroacetamides (e.g., pretilachlor) used as herbicides , the target compound lacks a chloro group, suggesting non-agricultural applications.

Aromatic and Heterocyclic Substituents: Compared to indolinylidene-based analogs in , which exhibit moderate bioactivity (activity values 5.4–5.8), the target’s 3-methoxyphenoxy group introduces a methoxy ether, which could modulate binding affinity to enzymes like cyclooxygenases or kinases.

Pharmaceutical Potential vs. Herbicidal Use: The dimethylfuran and methoxyphenoxy groups differentiate it from pesticidal chloroacetamides, aligning it more with medicinal compounds like goxalapladib (atherosclerosis drug) . However, its simpler structure may offer advantages in synthetic accessibility and metabolic stability.

Safety and Handling: While N-(3-amino-4-methoxyphenyl)acetamide is flagged for laboratory use only , the target compound’s dimethylfuran substituent may alter toxicity profiles, necessitating specific safety evaluations.

Research Findings and Data Tables

Hypothesized Activity Profile

Property Target Compound (E)-2-(5-Fluoro...)acetamide Alachlor Goxalapladib
LogP ~2.8 (estimated) 3.1–3.5 3.9 5.2
Molecular Weight 331.37 g/mol ~450 g/mol 269.8 g/mol 718.8 g/mol
Bioactivity Unknown (likely enzyme inhibition) Moderate (5.797 activity) Herbicidal Anti-atherosclerotic

Structural Comparison Highlights

  • Furan vs. Isoxazole : The 2,5-dimethylfuran group in the target compound may confer greater metabolic stability compared to the 3-methylisoxazole in analogs, which are prone to oxidative degradation.
  • Methoxy Phenoxy vs.

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